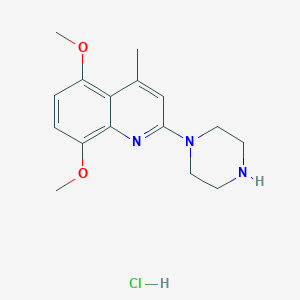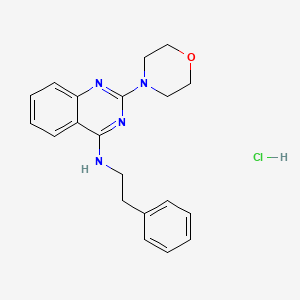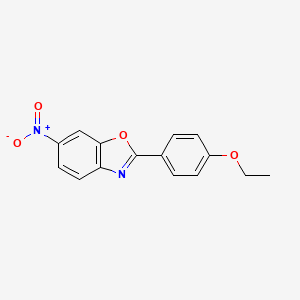
5,8-dimethoxy-4-methyl-2-(1-piperazinyl)quinoline hydrochloride
説明
5,8-dimethoxy-4-methyl-2-(1-piperazinyl)quinoline hydrochloride, also known as DMQX, is a quinoline derivative that has been widely used in scientific research due to its ability to selectively block the activity of a subtype of glutamate receptors in the brain.
作用機序
5,8-dimethoxy-4-methyl-2-(1-piperazinyl)quinoline hydrochloride binds to the ligand-binding domain of AMPA receptors and blocks the ion channel pore, preventing the influx of calcium ions into the postsynaptic neuron. This leads to a decrease in the strength of synaptic transmission mediated by AMPA receptors.
Biochemical and Physiological Effects
The blockade of AMPA receptors by this compound has been shown to have various biochemical and physiological effects. For example, this compound can inhibit long-term potentiation (LTP), a form of synaptic plasticity that is thought to underlie learning and memory. This compound can also reduce the excitability of neurons and increase the threshold for induction of epileptic seizures. In addition, this compound has been shown to have neuroprotective effects in various models of brain injury and neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 5,8-dimethoxy-4-methyl-2-(1-piperazinyl)quinoline hydrochloride in lab experiments is its selectivity for AMPA receptors, which allows researchers to study the specific role of these receptors in various physiological and pathological conditions. In addition, this compound has a well-established synthesis method and is commercially available from various suppliers.
However, there are also some limitations to the use of this compound in lab experiments. For example, this compound is not selective for all subtypes of AMPA receptors and can also block kainate receptors at high concentrations. In addition, the effects of this compound on other neurotransmitter systems and ion channels should be taken into account when interpreting the results of experiments.
将来の方向性
There are many possible future directions for research on 5,8-dimethoxy-4-methyl-2-(1-piperazinyl)quinoline hydrochloride and its effects on AMPA receptors. For example, further studies could investigate the role of AMPA receptors in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. In addition, new synthesis methods and modifications of this compound could be developed to improve its selectivity and potency for AMPA receptors. Finally, the development of new drugs based on the structure of this compound could lead to the discovery of novel treatments for brain disorders.
科学的研究の応用
5,8-dimethoxy-4-methyl-2-(1-piperazinyl)quinoline hydrochloride has been extensively used in scientific research as a tool to study the function of ionotropic glutamate receptors in the brain. Specifically, this compound is a selective antagonist of the AMPA subtype of glutamate receptors, which are involved in synaptic plasticity, learning, and memory. By blocking the activity of AMPA receptors, this compound can help researchers to understand the role of these receptors in various physiological and pathological conditions.
特性
IUPAC Name |
5,8-dimethoxy-4-methyl-2-piperazin-1-ylquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2.ClH/c1-11-10-14(19-8-6-17-7-9-19)18-16-13(21-3)5-4-12(20-2)15(11)16;/h4-5,10,17H,6-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHOMFFTPRPZLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCNCC3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-2-[(1-phenylethyl)amino]-2-thioxoacetamide](/img/structure/B4192894.png)

![N-benzyl-2,2-bis[(4-methylphenyl)sulfonyl]ethylenamine](/img/structure/B4192909.png)

![3-{[2-(4-chlorophenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]amino}-1-propanol](/img/structure/B4192919.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4192933.png)
![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]alaninamide](/img/structure/B4192949.png)

![N-{2-methoxy-4-[({[5-(3-nitrophenyl)-2-furoyl]amino}carbonothioyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4192977.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B4192980.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4192982.png)

![diethyl 5-({[3-(2-chlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4192988.png)
![1-(9H-carbazol-9-yl)-3-[(2-phenoxyethyl)amino]-2-propanol hydrochloride](/img/structure/B4192995.png)